(4-Pyridylmethyl)sulfonyl chloride triflate
Description
(4-Pyridylmethyl)sulfonyl chloride triflate is a specialized sulfonyl chloride derivative characterized by a 4-pyridylmethyl substituent and a trifluoromethanesulfonyl (triflate) group. This compound combines the electrophilic reactivity of sulfonyl chlorides with the electron-withdrawing properties of the triflate moiety, making it a potent reagent for activating hydroxyl or amine groups in organic synthesis and bioconjugation. The pyridyl group introduces aromatic nitrogen, which may enhance solubility in polar solvents or enable coordination in metal-catalyzed reactions .
Properties
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSYXRYACUBCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564707 | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130820-89-2 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130820-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of 4-Pyridylmethanol
The synthesis begins with the sulfonation of 4-pyridylmethanol to form 4-pyridylmethanesulfonic acid . This step typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic substitution, where the hydroxyl group of the pyridylmethanol is replaced by a sulfonic acid group. Key parameters include:
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is then converted to 4-pyridylmethylsulfonyl chloride using chlorinating agents. Modern protocols favor phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) over traditional reagents like PCl₅ due to better controllability and reduced exothermicity. The reaction mechanism involves nucleophilic displacement:
Optimized conditions :
Triflation with Triflic Anhydride
The final step involves reacting the sulfonyl chloride with trifluoromethanesulfonic anhydride (Tf₂O) to introduce the triflate group. This is conducted under inert atmosphere (N₂ or Ar) to avoid moisture:
Critical parameters :
-
Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
Industrial Production and Scalability
Industrial synthesis (Table 1) prioritizes cost-effectiveness and safety. The patent EP1048654A2 highlights a scalable method using PCl₃/Cl₂ for chlorination, which avoids the handling challenges of solid PCl₅. Key considerations include:
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Batch size : Up to multi-kilogram scales with consistent yields.
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Purification : Distillation under reduced pressure (10–15 mmHg) removes POCl₃ and excess reagents.
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Waste management : Recovery of POCl₃ for reuse reduces environmental impact.
Table 1: Industrial Production Parameters
| Parameter | Laboratory Scale | Pilot/Production Scale |
|---|---|---|
| Chlorinating Agent | PCl₃ + Cl₂ | PCl₃ + Cl₂ |
| Reaction Volume (L) | 0.5–2 | 50–500 |
| Yield (%) | 85–90 | 88–92 |
| Purity (HPLC) | >98% | >97% |
Reaction Optimization and Challenges
Chlorination Efficiency
Comparative studies (Table 2) demonstrate that PCl₃/Cl₂ outperforms SOCl₂ or PCl₅ in selectivity and yield. Excess Cl₂ ensures complete conversion of sulfonic acid to sulfonyl chloride, while PCl₃ acts as a Lewis acid catalyst.
Table 2: Chlorinating Agent Performance
| Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| PCl₃ + Cl₂ | 60–70 | 92 | POCl₃, HCl |
| PCl₅ | 80–90 | 85 | POCl₃, HCl |
| SOCl₂ | 70–80 | 78 | SO₂, HCl |
Chemical Reactions Analysis
Types of Reactions
(4-Pyridylmethyl)sulfonyl chloride triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: The triflate group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and various nucleophiles. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent moisture and air sensitivity .
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction .
Scientific Research Applications
Synthetic Chemistry
(4-Pyridylmethyl)sulfonyl chloride triflate serves as a key reagent in the synthesis of sulfonamides and other sulfonyl-containing compounds. Its triflate moiety enhances electrophilicity, making it particularly useful in nucleophilic substitution reactions.
Key Reactions:
- Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial in pharmaceuticals.
- Formation of Triflates : It can be utilized to convert alcohols into triflates, facilitating further chemical transformations.
| Reaction Type | Example | Product |
|---|---|---|
| Nucleophilic Substitution | R-OH + this compound | R-SO₂-(4-Pyridyl)methyl |
| Sulfonamide Formation | R-NH₂ + this compound | R-SO₂-NH-(4-Pyridyl) |
Medicinal Chemistry
The compound plays a significant role in drug discovery and development. It is utilized for modifying existing drug molecules to enhance their efficacy and selectivity.
Case Studies:
- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 30.5 | A549 |
| Compound B | 22.1 | HCT116 |
- Antibacterial Properties : Compounds with similar structures have demonstrated antibacterial activity against strains such as E. coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 5.0 | E. coli |
| Compound D | 12.3 | S. aureus |
Bioconjugation
In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other molecules. This application is critical for developing targeted drug delivery systems and diagnostic tools.
Applications:
- Targeted Drug Delivery : The compound can be used to conjugate drugs with targeting ligands, improving therapeutic outcomes.
- Diagnostic Tools : It facilitates the attachment of biomarkers to surfaces for enhanced detection capabilities.
Material Science
The compound is also utilized in the development of advanced materials such as polymers and coatings that require specific functional groups for improved performance.
Applications:
- Polymer Synthesis : It can be incorporated into polymer backbones to impart desired properties.
- Coatings Development : Used in creating coatings with enhanced adhesion or barrier properties.
Mechanism of Action
The mechanism of action of (4-Pyridylmethyl)sulfonyl chloride triflate involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form covalent bonds. The triflate group acts as a leaving group, facilitating the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-Pyridylmethyl)sulfonyl chloride triflate with structurally or functionally related sulfonyl chlorides and triflates:
Key Findings:
Reactivity vs. Stability Trade-off: Triflyl chloride (CF₃SO₂Cl) exhibits extreme reactivity but poor hydrolytic stability, rendering it impractical for aqueous-phase applications. In contrast, this compound likely offers improved stability due to the aromatic pyridyl group, which may sterically shield the sulfonyl chloride moiety . Tresyl chloride strikes an optimal balance, making it the preferred choice for protein immobilization. The pyridylmethyl analog could surpass tresyl in metal-binding applications due to its nitrogen donor site .
Structural Influence on Function: The triflate group (SO₂CF₃) enhances electrophilicity compared to non-fluorinated analogs like tosyl chloride. This property accelerates nucleophilic displacement reactions, critical in synthesizing sulfonate esters or amides . The 4-pyridylmethyl group may confer unique solubility in mixed aqueous-organic solvents, a feature absent in aliphatic or perfluorinated analogs .
Cost and Accessibility :
- Specialty sulfonyl chlorides like this compound are typically high-cost, niche reagents. Commercial suppliers (e.g., TCI Chemicals, Alfa Aesar) often list such compounds at premium prices due to complex synthesis involving fluorination and pyridyl incorporation .
Safety Considerations :
- Like triflyl chloride, this compound is likely moisture-sensitive and toxic, requiring inert handling conditions (dry solvents, gloveboxes). The pyridyl group may introduce additional hazards, such as irritation from nitrogen-containing byproducts .
Biological Activity
(4-Pyridylmethyl)sulfonyl chloride triflate is an organosulfur compound that has garnered attention for its potential biological activities. This compound is characterized by a pyridine ring substituted with a sulfonyl chloride and triflate group, making it a versatile reagent in organic synthesis and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 263.66 g/mol
- CAS Number : 140483-60-9
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. The sulfonyl chloride group is electrophilic, allowing it to react with nucleophiles such as amines and alcohols, which can lead to the formation of various biologically active derivatives. This reactivity is crucial for its applications in drug development and synthesis of bioactive compounds.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, modifications at the pyridine ring have enhanced activity against Gram-positive bacteria.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in modulating the activity of proteases and kinases, which are critical targets in cancer therapy.
- Cytotoxic Effects : Preliminary studies suggest that certain derivatives can induce cytotoxic effects in cancer cell lines, indicating potential for use in anticancer therapies.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of this compound derivatives exhibited potent antimicrobial activity against Staphylococcus aureus. The structure-activity relationship indicated that modifications on the pyridine ring significantly impacted efficacy.
- Enzyme Inhibition Research : In a recent investigation, this compound was tested for its ability to inhibit serine proteases. Results indicated that specific derivatives could reduce enzyme activity by up to 70%, highlighting their potential as therapeutic agents in treating diseases associated with protease dysregulation.
- Cytotoxicity Assessment : A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that certain modifications led to increased apoptosis rates, suggesting a mechanism involving caspase activation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing (4-Pyridylmethyl)sulfonyl chloride triflate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonation of the corresponding pyridylmethyl thiol precursor using triflic anhydride or chlorine-based reagents under inert conditions. For example, triflate derivatives are often prepared by reacting sulfonic acids with triflic anhydride in dichloromethane (DCM) at low temperatures (-20°C to 0°C) to minimize side reactions . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of precursor to triflic anhydride) and reaction time (4–6 hours) is critical for yields exceeding 70%.
Q. How should researchers characterize this compound to confirm purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., CDOD) to confirm pyridyl and sulfonyl group integration. For example, the pyridyl protons typically appear as doublets near δ 8.5–8.7 ppm .
- ESI-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can validate the molecular ion peak (e.g., [M+H]) and rule out hydrolyzed byproducts .
- X-ray Crystallography : If crystalline, compare bond lengths and angles with Cambridge Structural Database (CSD) entries for analogous sulfonyl triflates to confirm stereoelectronic properties .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitutions?
- Mechanistic Insight : The sulfonyl chloride group acts as a strong electrophile, reacting with amines (e.g., heterocyclic amines) to form sulfonamides, while the triflate group enhances leaving-group ability in alkylation reactions. For instance, in peptide mimetic synthesis, triflates facilitate rapid displacement by nucleophiles like thiols or alcohols under mild conditions (RT, 24–48 hours) .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis and instability issues during storage or reactions involving this compound?
- Best Practices :
- Storage : Store under inert gas (Ar/N) at -20°C in desiccated, amber vials to prevent moisture absorption and photodegradation.
- Reaction Setup : Use anhydrous solvents (e.g., DCM or THF) and molecular sieves. Pre-chill reagents to -20°C before mixing to suppress premature hydrolysis .
- Monitoring : Employ in-situ FTIR or NMR to track triflate group integrity, as hydrolysis generates triflic acid (CFSOH), detectable by δ -78 ppm shifts in spectra .
Q. What strategies optimize regioselectivity when using this compound in multi-step syntheses (e.g., sulfonamide libraries or metal-organic frameworks)?
- Case Study : In sulfonamide formation, pre-activation of amines with bases (e.g., NaH or EtN) enhances nucleophilicity, favoring attack at the sulfonyl chloride over the triflate. For metal coordination (e.g., Ru complexes), the pyridyl group directs regioselective binding, as seen in arene-ruthenium metallacycles where the 4-pyridyl moiety anchors the ligand to the metal center .
Q. How do conflicting crystallographic and spectroscopic data for this compound derivatives arise, and how should they be resolved?
- Contradiction Analysis : Discrepancies often stem from dynamic effects (e.g., rotamers in NMR) versus static crystal packing. For example, a 2D NOESY NMR might show proximity between pyridyl and sulfonyl protons, while X-ray data reveals a trans configuration. Cross-validate using computational methods (DFT for optimized geometries) and CSD surveys to reconcile differences .
Methodological Considerations
- Green Chemistry : Replace traditional chlorinating agents (e.g., ClSOH) with recyclable reagents like NCBSI (N-chloro-N-(phenylsulfonyl) benzene sulfonamide) to reduce hazardous waste .
- Reaction Scale-Up : For gram-scale syntheses, use flow chemistry systems to maintain low temperatures and improve mixing efficiency, minimizing exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
